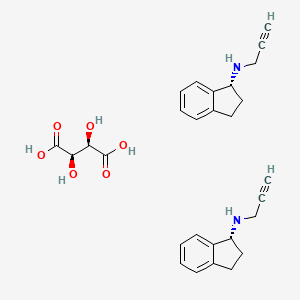

Rasagiline tartrate

Description

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H13N.C4H6O6/c2*1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;5-1(3(7)8)2(6)4(9)10/h2*1,3-6,12-13H,7-9H2;1-2,5-6H,(H,7,8)(H,9,10)/t2*12-;1-,2-/m111/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKHOZXCTLKSLJ-KHAGDFGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCC2=CC=CC=C12.C#CCNC1CCC2=CC=CC=C12.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN[C@@H]1CCC2=CC=CC=C12.C#CCN[C@@H]1CCC2=CC=CC=C12.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136236-52-7 |

Source

|

| Record name | Rasagiline tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136236527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-(+)-N-prop-2-yn-1-ylindan-1-amine (2R,3R)-2,3-dihydroxybutanedioate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RASAGILINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9A329CN07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rasagiline Tartrate: A Deep Dive into its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rasagiline, an irreversible inhibitor of monoamine oxidase type B (MAO-B), is a well-established therapeutic agent for Parkinson's disease. Beyond its symptomatic effects stemming from the potentiation of dopaminergic neurotransmission, a compelling body of evidence points to its neuroprotective capabilities. These disease-modifying properties are largely attributed to the unique chemical structure of rasagiline, particularly its propargylamine moiety, and are independent of its MAO-B inhibitory action.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning rasagiline's neuroprotective effects, with a focus on its anti-apoptotic actions and modulation of critical cell signaling pathways.

Core Mechanism of Action: Dual Functionality

Rasagiline's therapeutic efficacy in neurodegenerative diseases is rooted in a dual mechanism of action:

-

Inhibition of Monoamine Oxidase-B (MAO-B): As a potent and irreversible inhibitor of MAO-B, rasagiline reduces the degradation of dopamine in the brain.[3] This leads to increased synaptic dopamine levels, thereby alleviating the motor symptoms of Parkinson's disease.[4] The inhibition is achieved through the formation of a covalent adduct with the N5 atom of the flavin cofactor within the active site of the MAO-B enzyme.[5]

-

Neuroprotection via the Propargylamine Moiety: A significant portion of rasagiline's neuroprotective effects is attributed to its N-propargylamine component.[1][6] This activity is independent of MAO-B inhibition, as demonstrated by studies where its S-enantiomer, which is a significantly weaker MAO-B inhibitor, exhibits similar neuroprotective properties.[7][8] These neuroprotective actions are primarily mediated through the modulation of anti-apoptotic pathways and the activation of pro-survival signaling cascades.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies, highlighting the potency and efficacy of rasagiline in modulating key neuroprotective targets.

| Parameter | Value | Species/System | Reference |

| MAO-B Inhibition | |||

| IC50 | 14 nM | Human Brain | [9] |

| IC50 | 4.43 ± 0.92 nM | Rat Brain | |

| Neuroprotective Concentrations | |||

| Apoptosis Reduction | 0.1 - 10 µM | PC12 Cells | [10] |

| Regulation of Apoptotic Markers | |||

| Bcl-2/Bax Ratio Increase | 0.24 (change over 12 months) | ALS Patients | [11] |

| Signaling Pathway Activation | |||

| PKC Activation | 0.1 - 10 µM | PC12 and SH-SY5Y Cells | [12] |

Table 1: Potency and Efficacy of Rasagiline

| Experimental Model | Rasagiline Concentration | Observed Effect | Reference |

| Serum deprivation in PC12 cells | 0.1 - 10 µM | Decreased apoptosis | [10] |

| Oxygen-glucose deprivation/reoxygenation in PC12 cells | 3 - 10 µM | Dose-dependent neuroprotection (20-80%) | [13] |

| Oxygen-glucose deprivation/reoxygenation in PC12 cells | 1 - 5 µM | 40-90% induction of nuclear shuttling of Nrf2 | [13] |

| Oxygen-glucose deprivation/reoxygenation in PC12 cells | 10 µM | 50% increase in Akt phosphorylation | [13] |

| Oxygen-glucose deprivation/reoxygenation in PC12 cells | 10 µM | 50% decrease in α-synuclein expression | [13] |

| Paraquat-induced oxidative stress in SH-SY5Y cells | Not specified | Reduction in caspase-3 activation and superoxide generation | [14] |

Table 2: Neuroprotective Effects of Rasagiline in In Vitro Models

Anti-Apoptotic Mechanisms of Rasagiline

Rasagiline exerts its profound anti-apoptotic effects by intervening at multiple points within the cell death cascade, primarily centered around mitochondrial integrity and the regulation of the Bcl-2 family of proteins.

Modulation of the Bcl-2 Protein Family

Rasagiline favorably shifts the balance between pro- and anti-apoptotic members of the Bcl-2 family. It has been consistently shown to upregulate the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w, while concurrently downregulating the expression of pro-apoptotic proteins like Bad and Bax.[15][16] This alteration of the Bcl-2/Bax ratio is a critical determinant in preventing the initiation of the mitochondrial apoptotic pathway.[11]

Preservation of Mitochondrial Integrity

A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm) and the subsequent opening of the mitochondrial permeability transition pore (mPTP). Rasagiline has been demonstrated to stabilize the mitochondrial membrane potential and prevent the collapse induced by various neurotoxins.[16][17][18] By preserving mitochondrial integrity, rasagiline inhibits the release of cytochrome c into the cytosol, a crucial step for the activation of the caspase cascade.[17]

Inhibition of Caspase Activation

The release of cytochrome c triggers the formation of the apoptosome and the subsequent activation of initiator caspases (e.g., caspase-9), which in turn activate executioner caspases, most notably caspase-3. Rasagiline has been shown to inhibit the cleavage and activation of procaspase-3, thereby blocking the final execution phase of apoptosis.[10][14] This prevents the degradation of key cellular proteins and the characteristic morphological changes associated with apoptosis.[16]

Caption: Rasagiline's multi-faceted anti-apoptotic mechanism.

Modulation of Pro-Survival Signaling Pathways

Rasagiline's neuroprotective effects are further amplified by its ability to activate several key intracellular signaling pathways that promote cell survival, growth, and plasticity.

Protein Kinase C (PKC) Pathway

Rasagiline has been shown to stimulate the phosphorylation and activation of Protein Kinase C (PKC).[10][19] Activated PKC can, in turn, phosphorylate and modulate the activity of various downstream targets, including members of the Bcl-2 family, contributing to its anti-apoptotic effects.[6][10] The activation of PKC by rasagiline is dependent on its propargylamine moiety.[10]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Rasagiline has been demonstrated to activate this pathway, leading to the phosphorylation and activation of Akt.[13][20] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins such as Bad, and also promote cell survival through the activation of transcription factors like CREB.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. Rasagiline has been shown to activate the MAPK/ERK pathway, which can contribute to its neuroprotective effects.[21]

Caption: Overview of pro-survival signaling pathways activated by rasagiline.

Induction of Neurotrophic Factors

Rasagiline has been shown to increase the expression of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[15][21][22][23] These neurotrophic factors play a crucial role in neuronal survival, differentiation, and synaptic plasticity. The induction of BDNF and GDNF by rasagiline is thought to be mediated, at least in part, by the activation of the signaling pathways mentioned above.[21]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to study the mechanism of action of rasagiline.

MAO-B Inhibition Assay

-

Principle: To determine the in vitro inhibitory potency (IC50) of rasagiline on MAO-B activity.

-

Methodology:

-

Enzyme Source: Human or rat brain mitochondria, or recombinant human MAO-B.

-

Substrate: A specific substrate for MAO-B, such as benzylamine or phenylethylamine.

-

Assay: The rate of substrate conversion is measured in the presence of varying concentrations of rasagiline. The product formation can be monitored spectrophotometrically or fluorometrically.

-

Data Analysis: The percentage of inhibition is plotted against the logarithm of the rasagiline concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for determining the IC50 of an MAO-B inhibitor.

Cell Viability and Apoptosis Assays in PC12 Cells

-

Principle: To assess the neuroprotective effect of rasagiline against apoptosis induced by serum deprivation.

-

Methodology:

-

Cell Culture: PC12 cells are cultured in complete medium.

-

Induction of Apoptosis: Apoptosis is induced by switching to a serum-free medium.

-

Treatment: Cells are treated with various concentrations of rasagiline (e.g., 0.1-10 µM) in the serum-free medium.[10]

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Assessment of Apoptosis: Apoptosis can be quantified by various methods, including TUNEL staining for DNA fragmentation, Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3 activity.

-

Western Blot Analysis for Protein Expression and Phosphorylation

-

Principle: To detect and quantify changes in the expression levels and phosphorylation status of key proteins in signaling pathways (e.g., Bcl-2 family, caspases, Akt, ERK).

-

Methodology:

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target protein (total or phosphorylated form), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Data Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: To assess the effect of rasagiline on mitochondrial integrity using a potentiometric fluorescent dye such as JC-1.

-

Methodology:

-

Cell Treatment: Cells are treated with the desired neurotoxin in the presence or absence of rasagiline.

-

Staining: Cells are incubated with the JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Analysis: The fluorescence is measured using a fluorescence microscope or a flow cytometer. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. An increase in this ratio suggests a protective effect.[11]

-

Conclusion

Rasagiline tartrate's mechanism of action in neurodegeneration is multifaceted, extending far beyond its well-established role as a MAO-B inhibitor. Its neuroprotective properties are intrinsically linked to the propargylamine moiety, which orchestrates a robust anti-apoptotic program and activates pro-survival signaling pathways. By modulating the Bcl-2 family of proteins, preserving mitochondrial function, inhibiting caspase activation, and stimulating the PKC, PI3K/Akt, and MAPK pathways, rasagiline promotes neuronal resilience and survival. Furthermore, its ability to induce the expression of crucial neurotrophic factors like BDNF and GDNF underscores its potential as a disease-modifying agent in neurodegenerative disorders. A thorough understanding of these intricate molecular mechanisms is paramount for the continued development and optimization of therapeutic strategies targeting neurodegeneration.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Polymorphism of Drug Transporters, Rather Than Metabolizing Enzymes, Conditions the Pharmacokinetics of Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. BDNF levels are increased by aminoindan and rasagiline in a double lesion model of Parkinson׳s disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rasagiline and the mitochondria [rasagiline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A multi-center screening trial of rasagiline in patients with amyotrophic lateral sclerosis: Possible mitochondrial biomarker target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 20. | BioWorld [bioworld.com]

- 21. BDNF levels are increased by aminoindan and rasagiline in a double lesion model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

The Neuroprotective Landscape of Rasagiline Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rasagiline, a potent, selective, and irreversible monoamine oxidase-B (MAO-B) inhibitor, has demonstrated significant neuroprotective properties beyond its symptomatic efficacy in Parkinson's disease. This technical guide provides an in-depth review of the molecular mechanisms underpinning rasagiline's neuroprotective effects, supported by quantitative data from key preclinical studies. Detailed experimental protocols for replicable in vitro and in vivo assays are presented, alongside visualizations of the core signaling pathways involved. This document serves as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders.

Core Neuroprotective Mechanisms of Rasagiline

Rasagiline's neuroprotective capacity stems from a multi-faceted mechanism of action that is not solely dependent on its inhibition of MAO-B. The propargylamine moiety within its structure is crucial for many of its anti-apoptotic and pro-survival functions.[1][2]

Anti-Apoptotic Activity

Rasagiline exerts potent anti-apoptotic effects by modulating key regulators of programmed cell death. A primary mechanism involves the regulation of the Bcl-2 family of proteins.[3][4] It has been shown to upregulate the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w, while downregulating pro-apoptotic proteins like Bad and Bax.[3][5] This shift in the balance of Bcl-2 family members helps to stabilize the mitochondrial membrane potential and prevent the release of cytochrome c, a critical step in the intrinsic apoptotic cascade.[2][6][7] Furthermore, rasagiline has been observed to inhibit the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[2][3]

Activation of Pro-Survival Signaling Pathways

Rasagiline promotes neuronal survival through the activation of several critical signaling cascades:

-

Protein Kinase C (PKC) Pathway: Rasagiline stimulates the phosphorylation of PKC, leading to the activation of downstream targets that promote cell survival.[3][8] This activation is linked to the upregulation of neurotrophic factors and anti-apoptotic Bcl-2 family members.[3][9]

-

PI3K/Akt Signaling Pathway: Rasagiline has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[10][11] Activated Akt, a serine/threonine kinase, phosphorylates and inactivates pro-apoptotic proteins and activates transcription factors that promote cell survival.

-

Nrf2/Antioxidant Response Element (ARE) Pathway: Rasagiline can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[10][12][13] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes, leading to their increased expression.[10][12] This enhances the cellular defense against oxidative stress.

Induction of Neurotrophic Factors

Rasagiline treatment has been associated with the increased expression of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[5][14][15] These proteins are essential for neuronal survival, growth, and differentiation, and their upregulation by rasagiline likely contributes significantly to its neuroprotective and even neurorestorative potential.[14][15]

MAO-B Inhibition and Reduction of Oxidative Stress

While not the sole mechanism of neuroprotection, the irreversible inhibition of MAO-B by rasagiline plays a role in reducing oxidative stress in dopaminergic neurons. By blocking the degradation of dopamine by MAO-B, rasagiline decreases the production of reactive oxygen species (ROS), which are byproducts of this enzymatic reaction.[10]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key in vitro and in vivo studies investigating the neuroprotective effects of rasagiline.

Table 1: In Vitro Studies on the Neuroprotective Effects of Rasagiline

| Cell Line | Insult/Model | Rasagiline Concentration(s) | Outcome Measure | Result | Reference(s) |

| PC12 | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 3-10 µM | Cell Death (LDH release) | 20-80% dose-dependent neuroprotection | [10][12] |

| PC12 | OGD/R | 10 µM | ROS Production | 15% reduction | [10][12] |

| PC12 | OGD/R | 10 µM | Akt Phosphorylation | 50% increase | [10][12] |

| PC12 | OGD/R | 1-5 µM | Nrf2 Nuclear Translocation | 40-90% increase | [10][12] |

| PC12 | OGD/R | 10 µM | Antioxidant Enzyme mRNA (HO-1, NQO1, Catalase) | 1.8-2.0-fold increase | [10] |

| PC12 | Serum Deprivation | 0.1-10 µM | Apoptosis | Dose-dependent decrease | [3] |

| PC12 | Aβ (1-42) toxicity | 1 and 10 µM | Cell Viability | Significant protection | [16] |

| SH-SY5Y | N-methyl(R)salsolinol | 100-10 nM and 100-10 pM | Bcl-2 and Bcl-xL mRNA | Increased expression | [4] |

| SH-SY5Y | Peroxynitrite (SIN-1) | Not specified | Apoptotic DNA Damage | Potent reduction | [7] |

| SH-SY5Y | PK11195 | Not specified | Cytochrome c Release | Prevention of release | [6] |

Table 2: In Vivo Studies on the Neuroprotective Effects of Rasagiline

| Animal Model | Insult/Model | Rasagiline Dosage(s) | Outcome Measure | Result | Reference(s) |

| Sprague-Dawley Rats | 6-Hydroxydopamine (6-OHDA) lesion | Increasing doses | Survival of Dopaminergic Neurons | +97% and +119% increase | [17] |

| Mice | MPTP-induced neurotoxicity | 10 mg/kg | Motor Activity, Dopaminergic Cell Number, Striatal Dopamine Levels | Marked attenuation of neurotoxic effects | [18] |

| C57/BL Mice | MPTP-induced parkinsonism | Not specified | Akt activation | Activation of Ras-PI3K-Akt survival pathway | [11] |

| Male Fisher 344 Rats | DSP-4 and 6-OHDA double lesion | 3mg/kg/day | BDNF Levels (hippocampus and striatum) | Significant increase | [14][19] |

| MPTP-lesioned mice | MPTP | Not specified | BAG2 and BAG5 protein levels | Further increase compared to MPTP alone | [20][21] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in rasagiline's neuroprotective actions.

Caption: Core neuroprotective signaling pathways of rasagiline.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for assessing the neuroprotective properties of rasagiline.

Caption: In vitro experimental workflow for rasagiline neuroprotection.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]

- 4. Rasagiline ( Agilect ) and the anti-apoptotic bcl-2 gene family [rasagiline.com]

- 5. mdpi.com [mdpi.com]

- 6. Rasagiline prevents apoptosis induced by PK11195, a ligand of the outer membrane translocator protein (18 kDa), in SH-SY5Y cells through suppression of cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-Parkinson drug, rasagiline, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of tyrosine kinase receptor signaling pathway by rasagiline facilitates neurorescue and restoration of nigrostriatal dopamine neurons in post-MPTP-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BDNF levels are increased by aminoindan and rasagiline in a double lesion model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of neurotrophic factors GDNF and BDNF associated with the mechanism of neurorescue action of rasagiline and ladostigil: new insights and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neuroprotective effect of rasagiline in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [rasagiline.com]

- 19. BDNF levels are increased by aminoindan and rasagiline in a double lesion model of Parkinson׳s disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

Rasagiline Tartrate: A Deep Dive into its Anti-Apoptotic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rasagiline tartrate, a potent, selective, and irreversible monoamine oxidase-B (MAO-B) inhibitor, has demonstrated significant neuroprotective properties beyond its symptomatic efficacy in Parkinson's disease. A substantial body of evidence indicates that rasagiline's neuroprotective effects are mediated, in large part, by its ability to modulate critical anti-apoptotic signaling pathways. This technical guide provides an in-depth exploration of the core molecular mechanisms underlying rasagiline's anti-apoptotic action, with a focus on the Protein Kinase C (PKC), PI3K/Akt, and MAPK/ERK signaling cascades. We present a comprehensive summary of quantitative data from key studies, detailed experimental protocols for assessing these pathways, and visual representations of the signaling networks and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Anti-Apoptotic Mechanisms of Rasagiline

Rasagiline exerts its anti-apoptotic effects through a multi-pronged approach, primarily by activating pro-survival signaling pathways and inhibiting the mitochondrial apoptotic cascade. These actions are largely attributed to its propargylamine moiety and are independent of its MAO-B inhibitory activity[1][2][3]. The key signaling pathways implicated in rasagiline-mediated neuroprotection include:

-

Protein Kinase C (PKC) Pathway: Rasagiline stimulates the phosphorylation and activation of PKC, leading to the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic factors[1][2].

-

PI3K/Akt Signaling Pathway: Activation of the PI3K/Akt pathway is a central mechanism by which rasagiline promotes cell survival. This pathway is crucial for inhibiting apoptotic processes and promoting the expression of survival-related genes[4][5][6][7].

-

MAPK/ERK Pathway: The MAPK/ERK signaling cascade is also implicated in the neuroprotective effects of rasagiline, contributing to cell survival and plasticity.

These pathways converge on the regulation of the Bcl-2 family of proteins and the stabilization of the mitochondrial membrane, ultimately preventing the release of pro-apoptotic factors like cytochrome c and the activation of executioner caspases.

Quantitative Analysis of Rasagiline's Anti-Apoptotic Effects

The following tables summarize key quantitative data from preclinical studies investigating the effects of rasagiline on various components of the apoptotic machinery.

Table 1: Effect of Rasagiline on Bcl-2 Family Proteins and Apoptotic Markers

| Parameter | Cell Line/Model | Rasagiline Concentration | Change from Control | Reference |

| Bcl-2 Protein | PC12 cells (OGD/R) | 10 µM | ▲ 70% increase | [4] |

| Bcl-2/Bax Ratio | ALS Patients | Not specified | ▲ 0.24 increase | [8] |

| Bcl-2 mRNA | SH-SY5Y cells | 100-10 nM | ▲ Increased levels | [9] |

| Bcl-xL mRNA | SH-SY5Y cells | 100-10 pM | ▲ Increased levels | [9] |

| Cleaved Caspase-3 | PC12 cells (OGD/R) | 10 µM | ▼ 60-80% reduction | [4] |

| Cleaved PARP | PC12 cells (OGD/R) | 10 µM | ▼ 60-80% reduction | [4] |

| Bax mRNA | PC12 cells | 0.1-10 µM | ▼ Downregulation | [1] |

| Bad mRNA | PC12 cells | 0.1-10 µM | ▼ Downregulation | [1] |

Table 2: Effect of Rasagiline on Pro-Survival Kinase Phosphorylation

| Parameter | Cell Line/Model | Rasagiline Concentration | Change from Control | Reference |

| Akt Phosphorylation | PC12 cells (OGD/R) | 10 µM | ▲ 50% increase | [4][5][6][7] |

| PKC Phosphorylation | PC12 cells | 0.1-10 µM | ▲ Stimulation | [1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key anti-apoptotic signaling pathways modulated by rasagiline and a typical experimental workflow for their investigation.

References

- 1. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]

- 2. Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A multi-center screening trial of rasagiline in patients with amyotrophic lateral sclerosis: Possible mitochondrial biomarker target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rasagiline ( Agilect ) and the anti-apoptotic bcl-2 gene family [rasagiline.com]

Rasagiline Tartrate: A Deep Dive into its Neuroprotective Biochemical Pathways in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rasagiline tartrate, a potent, second-generation, irreversible monoamine oxidase-B (MAO-B) inhibitor, is a cornerstone in the symptomatic treatment of Parkinson's disease.[1][2] Its primary mechanism of action involves the selective inhibition of MAO-B, an enzyme crucial for the degradation of dopamine in the brain.[1][3] By blocking this enzyme, rasagiline increases the synaptic availability of dopamine, thereby alleviating motor symptoms.[3] Beyond its symptomatic effects, a growing body of preclinical evidence highlights the neuroprotective properties of rasagiline, suggesting it may play a role in slowing the progression of neurodegenerative processes.[4][5] These neuroprotective effects are largely attributed to its propargylamine moiety and appear to be independent of its MAO-B inhibitory activity.[4][6] This technical guide provides an in-depth exploration of the biochemical pathways affected by this compound in neuronal cells, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Core Mechanism of Action: MAO-B Inhibition

Rasagiline exerts its primary therapeutic effect by irreversibly inhibiting monoamine oxidase-B (MAO-B).[1][7] MAO-B is a mitochondrial outer membrane enzyme predominantly found in glial cells in the brain and is responsible for the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC).[7] By forming a covalent adduct with the N5 atom of the flavin cofactor of MAO-B, rasagiline permanently inactivates the enzyme.[2][8] This inhibition leads to a reduction in dopamine catabolism, thereby increasing the concentration and prolonging the action of dopamine in the striatum.[5][7]

Quantitative Data on Rasagiline's Effects

The following tables summarize the quantitative effects of rasagiline on various biochemical parameters in neuronal cells, as documented in preclinical studies.

| Parameter | Cell Type/Model | Rasagiline Concentration | Observed Effect | Reference(s) |

| MAO-B Inhibition | ||||

| IC50 | Rat Brain Homogenates | 4 nM | 50% inhibition of MAO-B activity | [8] |

| IC50 | Human Brain Homogenates | 14 nM | 50% inhibition of MAO-B activity | [8] |

| Neuroprotection | ||||

| Aponecrotic Cell Death | PC12 Cells (OGD/R) | 3–10 µM | 20–80% dose-dependent reduction in cell death | [7] |

| Signaling Pathways | ||||

| Akt Phosphorylation | PC12 Cells (OGD/R) | 10 µM | 50% increase in Akt phosphorylation | [7] |

| Nrf2 Nuclear Translocation | PC12 Cells (OGD/R) | 1–5 µM | 40–90% increase in nuclear Nrf2 levels | [7][9] |

| Gene Expression | ||||

| Antioxidant Enzymes mRNA | PC12 Cells (OGD/R) | 1–5 µM | 1.8–2.0-fold increase in heme oxygenase-1, NAD(P)H quinone dehydrogenase, and catalase mRNA levels | [7] |

| Bcl-2 mRNA | SH-SY5Y Cells | 10 nM - 100 nM | Increase in Bcl-2 mRNA levels | [10] |

| Bcl-xL mRNA | SH-SY5Y Cells | 10 pM - 100 pM | Increase in Bcl-xL mRNA levels | [10] |

| BDNF & GDNF mRNA | Rat Midbrain | Not Specified | 5–10 fold increase in BDNF and GDNF mRNA expression | [5] |

| Other Effects | ||||

| Reactive Oxygen Species | PC12 Cells (OGD/R) | 3–10 µM | 15% reduction in reactive oxygen species production | [7] |

| GAPDH Nuclear Translocation | PC12 Cells (OGD/R) | 3–10 µM | 75–90% reduction in nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase | [7] |

OGD/R: Oxygen-Glucose Deprivation/Reoxygenation

Neuroprotective Signaling Pathways

Rasagiline's neuroprotective effects are multifaceted, involving the modulation of several key signaling pathways that converge on promoting cell survival and mitigating apoptotic processes.

Anti-Apoptotic Signaling

A significant aspect of rasagiline's neuroprotective action is its ability to modulate the Bcl-2 family of proteins, which are central regulators of apoptosis.[11][12] Rasagiline has been shown to upregulate the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w, while downregulating pro-apoptotic proteins like Bax and Bad.[6][12] This shift in the balance of Bcl-2 family members helps to stabilize the mitochondrial membrane and prevent the release of pro-apoptotic factors.[13][14]

The regulation of Bcl-2 family proteins by rasagiline is mediated, in part, through the activation of pro-survival signaling cascades, including the Protein Kinase C (PKC) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[6][15] Activation of these pathways leads to the phosphorylation and inactivation of pro-apoptotic proteins and the transcriptional upregulation of anti-apoptotic genes.

dot

Caption: Rasagiline's anti-apoptotic signaling pathway.

Mitochondrial Protection

Mitochondrial dysfunction is a key pathological feature of neurodegenerative diseases. Rasagiline has been shown to protect mitochondria by preserving the mitochondrial membrane potential (ΔΨm) and preventing the opening of the mitochondrial permeability transition pore (mPTP).[6][13] By stabilizing the mitochondrial membrane, rasagiline inhibits the release of cytochrome c into the cytoplasm, a critical step in the intrinsic apoptotic cascade.[13]

Neurotrophic Factor Upregulation

Rasagiline treatment has been associated with an increase in the expression of key neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[13][16] These neurotrophic factors play a crucial role in neuronal survival, differentiation, and synaptic plasticity. The upregulation of BDNF and GDNF is thought to be mediated by the activation of the PI3K/Akt and mitogen-activated protein kinase (MAPK) signaling pathways.[13]

dot

Caption: Rasagiline's effect on neurotrophic factor signaling.

Antioxidant Response Activation

Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. Rasagiline enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Rasagiline promotes the dissociation of Nrf2 from Keap1 and its translocation to the nucleus.[9] In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to the increased expression of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and catalase.[7]

dot

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. BDNF levels are increased by aminoindan and rasagiline in a double lesion model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]

- 7. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rasagiline ( Agilect ) and the anti-apoptotic bcl-2 gene family [rasagiline.com]

- 11. benchchem.com [benchchem.com]

- 12. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction of neurotrophic factors GDNF and BDNF associated with the mechanism of neurorescue action of rasagiline and ladostigil: new insights and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Effect of Rasagiline Tartrate on Mitochondrial Function and Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rasagiline, a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor, has demonstrated significant neuroprotective effects beyond its symptomatic treatment of Parkinson's disease. A substantial body of evidence points to the mitochondrion as a primary target of rasagiline's protective mechanisms. This technical guide provides an in-depth analysis of rasagiline tartrate's effects on mitochondrial function and biogenesis. It consolidates quantitative data, details key experimental protocols for assessing these effects, and visually represents the intricate signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development investigating the therapeutic potential of rasagiline and related compounds in neurodegenerative diseases.

Introduction

Mitochondrial dysfunction is a well-established hallmark of neurodegenerative diseases, including Parkinson's disease. This dysfunction manifests as impaired energy metabolism, increased oxidative stress, and the initiation of apoptotic cell death pathways. Rasagiline's neuroprotective properties are increasingly attributed to its ability to preserve mitochondrial integrity and function.[1][2] This is achieved through a multi-faceted mechanism that includes the stabilization of the mitochondrial membrane potential, regulation of the mitochondrial permeability transition pore (mPTP), and modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[3][4][5] Furthermore, rasagiline has been shown to influence signaling pathways that promote mitochondrial biogenesis, the process of generating new mitochondria.[6] This guide will explore these mechanisms in detail, providing the necessary technical information for their investigation.

Quantitative Data on Rasagiline's Mitochondrial Effects

The following table summarizes the quantitative effects of rasagiline on key mitochondrial parameters as reported in a clinical study. This data provides evidence for rasagiline's engagement with mitochondrial targets in a clinical setting.

| Parameter | Measurement | Change with Rasagiline | P-value | Source |

| Mitochondrial Membrane Potential | JC-1 Red/Green Fluorescence Ratio | 1.92 (increase) | 0.0001 | [7] |

| Apoptosis Regulation | Bcl-2/Bax Ratio | 0.24 (increase) | <0.0001 | [7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of rasagiline on mitochondrial function and apoptosis.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

The JC-1 assay is a widely used method to measure mitochondrial membrane potential. In healthy, energized mitochondria, the JC-1 dye forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with depolarized mitochondrial membranes, JC-1 remains in its monomeric form and emits green fluorescence. An increase in the red/green fluorescence ratio is indicative of mitochondrial membrane hyperpolarization or stabilization.

Protocol:

-

Cell Culture: Plate cells at a suitable density in a multi-well plate and culture overnight.

-

Treatment: Treat cells with this compound at various concentrations for the desired duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

-

JC-1 Staining:

-

Prepare a 1X JC-1 staining solution in pre-warmed culture medium.

-

Remove the treatment medium and wash the cells with warm PBS.

-

Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

-

-

Washing: Remove the staining solution and wash the cells twice with PBS.

-

Fluorescence Measurement:

-

Add PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader.

-

Read the green fluorescence at an excitation/emission of ~485/530 nm and the red fluorescence at an excitation/emission of ~560/595 nm.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity for each sample. An increase in this ratio in rasagiline-treated cells compared to the control indicates a stabilization or increase in mitochondrial membrane potential.[8][9]

Quantification of Apoptosis using TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with rasagiline as described for the JC-1 assay. Include a positive control for apoptosis (e.g., staurosporine).

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[10]

-

-

TUNEL Reaction:

-

Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions.

-

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

-

-

Washing: Wash the cells with PBS.

-

Counterstaining (Optional): Stain the cell nuclei with a DNA dye such as DAPI to visualize all cells.

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI-stained). A decrease in the percentage of TUNEL-positive cells in the rasagiline-treated group indicates an anti-apoptotic effect.[2][11][12]

-

Analysis of Mitochondrial Respiration using Seahorse XF Cell Mito Stress Test

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration. The Mito Stress Test protocol involves the sequential injection of mitochondrial inhibitors to dissect key parameters of mitochondrial function.

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF culture microplate and allow them to attach overnight.

-

Rasagiline Treatment: Treat cells with rasagiline for the desired time.

-

Assay Preparation:

-

Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

-

Replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

-

Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

-

-

Seahorse XF Analysis:

-

Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Place the cell plate in the Seahorse XF Analyzer.

-

The instrument will measure the basal OCR, followed by OCR after each inhibitor injection.

-

-

Data Analysis: The Seahorse software calculates key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[1][13][14][15]

Assessment of Mitochondrial Mass using MitoTracker Staining

MitoTracker dyes accumulate in mitochondria and can be used to assess mitochondrial mass.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with rasagiline.

-

MitoTracker Staining:

-

Washing: Wash the cells with pre-warmed medium.

-

Imaging or Flow Cytometry:

-

Imaging: Visualize the stained mitochondria using a fluorescence microscope.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity by flow cytometry. An increase in MitoTracker fluorescence intensity suggests an increase in mitochondrial mass, which can be an indicator of mitochondrial biogenesis.[18][19]

-

Determination of Bcl-2/Bax Ratio by Western Blot

The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a critical determinant of cell fate. An increased Bcl-2/Bax ratio is associated with cell survival.

Protocol:

-

Protein Extraction:

-

Treat cells with rasagiline and lyse them in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software.

-

Normalize the Bcl-2 and Bax band intensities to the loading control.

-

Calculate the Bcl-2/Bax ratio for each sample. An increase in this ratio in rasagiline-treated cells indicates a shift towards cell survival.[20][21][22][23]

-

Signaling Pathways and Mechanisms of Action

Rasagiline's effects on mitochondria are mediated by a complex network of signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways and experimental workflows.

Rasagiline's Anti-Apoptotic Signaling Pathway

Caption: Rasagiline activates PKC, leading to increased Bcl-2 and decreased Bax, inhibiting mPTP and apoptosis.

PI3K/Akt and Nrf2 Signaling in Mitochondrial Protection

Caption: Rasagiline activates the PI3K/Akt pathway, promoting Nrf2-mediated antioxidant gene expression.

Experimental Workflow for Assessing Mitochondrial Function

Caption: Workflow for evaluating rasagiline's effects on mitochondrial function and apoptosis.

PGC-1α Pathway in Mitochondrial Biogenesis

Caption: Rasagiline may promote mitochondrial biogenesis through the PGC-1α signaling pathway.

Conclusion

This compound exerts profound protective effects on mitochondria through a variety of mechanisms. It stabilizes mitochondrial membrane potential, inhibits the opening of the mitochondrial permeability transition pore, and favorably modulates the balance of pro- and anti-apoptotic Bcl-2 family proteins.[3][4][5] These actions are orchestrated by complex signaling pathways, including the PKC, PI3K/Akt, and Nrf2 pathways, which collectively enhance mitochondrial resilience and cell survival.[24] Furthermore, emerging evidence suggests a role for rasagiline in promoting mitochondrial biogenesis via the PGC-1α pathway.[6] The experimental protocols and data presented in this guide provide a robust framework for the continued investigation of rasagiline's mitochondrial effects. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutic strategies targeting mitochondrial dysfunction in neurodegenerative diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bcl-2, PKC and proteasome-ubiquitin complex activations are essential to neuroprotective/ anti-apoptotic activity of rasagiline ( Agilect ) [rasagiline.com]

- 5. Rasagiline and the mitochondria [rasagiline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 12. assaygenie.com [assaygenie.com]

- 13. content.protocols.io [content.protocols.io]

- 14. agilent.com [agilent.com]

- 15. agilent.com [agilent.com]

- 16. Mitotracker staining - Alsford Lab [blogs.lshtm.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitochondrial staining of NK cells by flow cytometry [protocols.io]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Rasagiline Tartrate and Alpha-Synuclein Aggregation: An In Vitro Technical Overview

This guide provides a detailed examination of the in vitro studies investigating the effects of rasagiline tartrate on the aggregation of alpha-synuclein (α-syn), a protein central to the pathology of Parkinson's disease (PD) and other synucleinopathies. Intended for researchers, scientists, and drug development professionals, this document synthesizes key findings on rasagiline's mechanisms of action, presents quantitative data from cellular and acellular assays, and details the experimental protocols used in these investigations.

Introduction to Alpha-Synuclein and Rasagiline's Therapeutic Potential

Alpha-synuclein is an intrinsically disordered protein that can misfold and aggregate into soluble oligomers and insoluble fibrils. These aggregates are the primary components of Lewy bodies, the pathological hallmark of PD.[1] Consequently, strategies aimed at inhibiting or modulating the α-syn aggregation cascade are a major focus of therapeutic development.[2]

Rasagiline, a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor, is an established treatment for the symptoms of PD.[3] Beyond its role in modulating dopamine metabolism, a growing body of in vitro evidence suggests that rasagiline may possess disease-modifying properties by directly and indirectly interfering with α-syn aggregation and its associated cytotoxicity.[4][5] These neuroprotective effects appear to stem from a combination of MAO-B inhibition, which reduces oxidative stress, and potentially direct interactions with α-synuclein itself.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on rasagiline and its relation to alpha-synuclein.

Table 1: Comparative Effects of Rasagiline and its S-enantiomer on α-Synuclein

| Parameter | Rasagiline (R-enantiomer) | S-enantiomer (TVP-1022) | Reference |

| MAO-B Inhibitory Activity | Potent irreversible inhibitor | ~1000 times less active | [4][8] |

| Effect on α-Synuclein Secretion | Significantly facilitates secretion in SH-SY5Y cells | Fails to facilitate secretion | [4][9] |

| Binding to α-Synuclein | Binds to N-terminal and C-terminal regions | Not fully elucidated, but neuroprotective effects suggest potential interaction | [7] |

Note: Direct in vitro comparisons of the effects of rasagiline and its S-enantiomer on the kinetics of α-synuclein aggregation are not extensively available in the reviewed literature. The data presented are primarily from cellular assays.[4]

Table 2: Neuroprotective Effects of Rasagiline in Cellular Models of α-Synuclein & Oxidative Stress

| Parameter Measured | Model System | Toxic Insult | Rasagiline Effect | Reference |

| Cell Death (LDH Release) | SH-SY5Y cells overexpressing WT or A53T α-syn | Paraquat (300 µM) | Dose-dependent reduction in cell death, significant at 10 µM | [6][10] |

| Caspase-3 Activation | SH-SY5Y cells overexpressing WT or A53T α-syn | Paraquat | Significant reduction in caspase-3 activity | [6][11] |

| Superoxide Generation | SH-SY5Y cells overexpressing WT or A53T α-syn | Paraquat | Reduction in superoxide levels | [6][10] |

| Mitochondrial Membrane Potential | SH-SY5Y cells overexpressing WT or A53T α-syn | Paraquat | Trend towards ameliorating the fall in potential | [10][11] |

| Cellular Glutathione (GSH) Levels | SH-SY5Y cells | Baseline | Induces an increase in GSH levels | [10][11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Thioflavin T (ThT) Aggregation Assay

This is the most common in vitro method for monitoring the kinetics of amyloid fibril formation in real-time.

-

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

-

Materials:

-

Recombinant aggregate-free, low molecular weight (LMW) α-synuclein protein[12]

-

Thioflavin T (ThT) stock solution

-

Aggregation buffer (e.g., 20 mM Gly-NaOH, pH 7.4, 0.01% sodium azide)[12]

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

-

This compound and other test compounds

-

-

Procedure:

-

Prepare a working solution of LMW α-synuclein in aggregation buffer to a final concentration of 50-100 µM.[4]

-

Add ThT to the α-synuclein solution to a final concentration of 10-25 µM.[4]

-

Add rasagiline or other test compounds to the desired final concentrations. A vehicle control (e.g., DMSO) must be included.[4]

-

Pipette replicates of each sample into the wells of the 96-well plate.

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a plate reader at 37°C with intermittent shaking to promote fibrillization.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically 24-72 hours).[4]

-

Plot fluorescence intensity versus time to generate aggregation kinetic curves.

-

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the final α-synuclein aggregates to confirm the presence of fibrils.

-

Principle: A beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted.

-

Procedure:

-

Take an aliquot of the aggregated α-synuclein sample from the ThT assay or a separate aggregation experiment.

-

Place a drop of the sample onto a carbon-coated copper grid (e.g., 400 mesh) for 1-2 minutes.[4]

-

Wick off the excess sample using filter paper.

-

Optionally, wash the grid by floating it on a drop of ultrapure water.

-

Negatively stain the sample by placing the grid on a drop of a heavy atom salt solution (e.g., 2% w/v uranyl acetate) for 1-2 minutes.

-

Wick off the excess stain and allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope.

-

Cellular α-Synuclein Secretion Assay

This protocol assesses the effect of compounds on the release of α-synuclein from cultured cells.

-

Principle: The amount of α-synuclein released into the cell culture medium is quantified, typically by ELISA.

-

Materials:

-

Procedure:

-

Culture SH-SY5Y cells in appropriate flasks or plates.

-

Treat the cells with various concentrations of rasagiline or a vehicle control for a specified period (e.g., 24 hours).[4]

-

After treatment, carefully collect the conditioned medium and the cell lysate.

-

Measure the concentration of α-synuclein in the conditioned medium using an ELISA kit according to the manufacturer's instructions.

-

Measure the total protein concentration in the cell lysate to normalize the secreted α-synuclein levels.

-

Perform an LDH assay on the conditioned medium to assess cell viability and confirm that the release of α-synuclein is not due to cell death.[4]

-

Cellular Assays for Neuroprotection

These assays quantify the protective effects of rasagiline against α-synuclein-related toxicity, often induced by an oxidative stressor like paraquat.[6][10]

-

Cell Viability (LDH Assay): Measures the release of lactate dehydrogenase from damaged cells into the culture medium as an indicator of cytotoxicity.[6]

-

Apoptosis (Caspase-3 Activity): Measures the activity of caspase-3, a key executioner enzyme in the apoptotic pathway, using a fluorogenic substrate like Z-DEVD-R110.[6][10]

-

Oxidative Stress (DHE Staining): Uses dihydroethidium (DHE), which fluoresces upon oxidation by superoxide, to measure reactive oxygen species generation.[6]

-

Mitochondrial Health (TMRM Staining): Uses Tetramethylrhodamine (TMRM), a cell-permeant fluorescent dye that accumulates in active mitochondria, to measure mitochondrial membrane potential.[10]

Mechanisms of Action and Signaling Pathways

Rasagiline's effects on α-synuclein aggregation and toxicity are multifaceted, involving both indirect and direct mechanisms.

Indirect Mechanism via MAO-B Inhibition

The primary action of rasagiline is the inhibition of MAO-B. This enzyme is involved in the breakdown of dopamine, a process that generates reactive oxygen species (ROS) and toxic aldehydes.[5] By inhibiting MAO-B, rasagiline reduces oxidative stress, which is known to promote α-synuclein modification and aggregation.[10] This reduction in oxidative burden protects cells, reducing apoptosis and mitochondrial dysfunction.[6][11]

Modulation of α-Synuclein Secretion

Studies have shown that MAO-B inhibition by rasagiline facilitates the secretion of α-synuclein from neuronal cells.[8][9] This process appears to be mediated by ATP-binding cassette (ABC) transporters and provides a mechanism for clearing excess intracellular α-syn, thereby reducing its propensity to aggregate.[8] The S-enantiomer of rasagiline, which is a very weak MAO-B inhibitor, does not facilitate this secretion, linking the effect directly to MAO-B activity.[4][9]

Potential Direct Interaction

There is evidence to suggest that rasagiline and its primary metabolite, 1-(R)-aminoindan, can directly bind to α-synuclein.[3][7] This binding is proposed to stabilize a conformation of the protein that is less prone to aggregation, thus preventing the formation of toxic oligomers and fibrils.[7]

Visualizations: Workflows and Pathways

The following diagrams illustrate the key experimental workflows and proposed mechanisms of action for rasagiline.

Caption: Thioflavin T (ThT) assay workflow for monitoring α-synuclein aggregation.

Caption: Proposed mechanisms of Rasagiline's neuroprotective effects.

Caption: Logical relationship between Rasagiline's enantiomers and their effects.

Conclusion

In vitro studies provide compelling evidence that this compound can interfere with alpha-synuclein aggregation and protect against its associated toxicity through multiple mechanisms. Its well-established role as a MAO-B inhibitor reduces the oxidative stress that facilitates α-syn misfolding. Furthermore, evidence points towards a beneficial role in promoting the clearance of α-syn via cellular secretion and potentially a direct, stabilizing interaction with the protein itself. While these findings are promising, further in vitro research is necessary to fully elucidate the direct binding kinetics and conformational changes induced by rasagiline. A comprehensive understanding of these molecular interactions is critical for the development of next-generation therapies targeting the core pathology of synucleinopathies.

References

- 1. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utupub.fi [utupub.fi]

- 3. Rasagiline - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Monoamine Oxidase-B Inhibition Facilitates α-Synuclein Secretion In Vitro and Delays Its Aggregation in rAAV-Based Rat Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoamine Oxidase-B Inhibition Facilitates α-Synuclein Secretion In Vitro and Delays Its Aggregation in rAAV-Based Rat Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rasagiline protects against alpha-synuclein induced sensitivity to oxidative stress in dopaminergic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rasagiline protects against alpha-synuclein induced sensitivity to oxidative stress in dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation of aggregate-free α -synuclein for in vitro aggregation study [protocols.io]

Rasagiline Tartrate: An In-depth Examination of its Interaction with Dopamine Metabolic Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Rasagiline tartrate, a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), is a cornerstone in the management of Parkinson's disease. Its primary therapeutic effect stems from its ability to modulate the dopamine metabolic pathway, thereby increasing dopaminergic neurotransmission. This technical guide provides a comprehensive overview of the core mechanism of action of rasagiline, its interaction with dopamine metabolism, and its downstream effects on dopamine and its metabolites. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological and experimental processes.

Introduction

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a significant reduction in striatal dopamine levels.[1] Therapeutic strategies often focus on restoring dopaminergic function. This compound offers a targeted approach by selectively inhibiting MAO-B, a key enzyme responsible for the degradation of dopamine in the brain.[1][2] This inhibition leads to an increase in synaptic dopamine availability, alleviating the motor symptoms of Parkinson's disease.[3] Beyond its symptomatic effects, research also suggests potential neuroprotective properties of rasagiline, which may be independent of its MAO-B inhibitory activity.[4]

Mechanism of Action

Rasagiline is a propargylamine-based inhibitor that acts as a selective and irreversible inhibitor of MAO-B.[1] It forms a covalent bond with the N5 atom of the flavin cofactor within the active site of the MAO-B enzyme, leading to its inactivation.[5] This irreversible inhibition means that the restoration of MAO-B activity is dependent on the synthesis of new enzyme molecules.[1] At therapeutic doses, rasagiline exhibits high selectivity for MAO-B over MAO-A, the latter being primarily responsible for the metabolism of serotonin and norepinephrine.[5] This selectivity minimizes the risk of tyramine-induced hypertensive crisis, a significant concern with non-selective MAO inhibitors.[6]

Interaction with Dopamine Metabolic Pathways

The metabolism of dopamine is a complex process involving several key enzymes. Dopamine is primarily degraded by MAO to form 3,4-dihydroxyphenylacetic acid (DOPAC) and by catechol-O-methyltransferase (COMT) to form 3-methoxytyramine (3-MT).[6] Both DOPAC and 3-MT are further metabolized to homovanillic acid (HVA).[6]

By irreversibly inhibiting MAO-B, rasagiline significantly reduces the degradation of dopamine to DOPAC.[7] This leads to an accumulation of dopamine in the presynaptic neuron and an increased availability of dopamine for release into the synaptic cleft.[8] Consequently, the levels of the downstream metabolite HVA are also reduced.[9]

Figure 1: Dopamine Metabolic Pathway and Site of Rasagiline Action.

Quantitative Data on Rasagiline's Effects

The following tables summarize the quantitative data on rasagiline's inhibitory activity and its effects on dopamine and its metabolites from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Rasagiline

| Enzyme | Species | IC50 | Ki | Selectivity Index (MAO-A IC50 / MAO-B IC50) | Reference |

| MAO-B | Human Brain | 14 nM | N/A | ~50 | [10] |

| MAO-A | Human Brain | 0.7 µM | N/A | N/A | [10] |

| MAO-B | Rat Brain | 4.43 ± 0.92 nM | N/A | ~93 | [11] |

| MAO-A | Rat Brain | 412 ± 123 nM | N/A | N/A | [11] |

N/A: Not Available

Table 2: In Vivo Effects of Rasagiline on Striatal Dopamine and Metabolites in Rodents

| Treatment | Dopamine (DA) | Dihydroxyphenylacetic Acid (DOPAC) | Homovanillic Acid (HVA) | Animal Model | Reference |

| Rasagiline (0.05 mg/kg s.c. daily for 21 days) | ↑ 69.3 ± 2.1 pmol/mg tissue (vs 60.3 ± 2.4 in vehicle) | ↓ | ↓ | 6-OHDA-lesioned guinea pigs | [9] |

| Rasagiline (chronic treatment) | Elevation in extracellular levels | N/A | N/A | Rat | [12] |

↑: Increase; ↓: Decrease; N/A: Not Available

Experimental Protocols

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This protocol outlines a general procedure for determining the IC50 value of rasagiline for MAO-B inhibition.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine)

-

Fluorometric probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

This compound

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplate

-

Microplate reader with fluorescence detection

Procedure:

-

Reagent Preparation: Prepare working solutions of MAO-B enzyme, substrate, fluorometric probe, HRP, and serial dilutions of rasagiline in assay buffer.

-

Enzyme and Inhibitor Incubation: To each well of the microplate, add the assay buffer, rasagiline at various concentrations (or vehicle control), and the MAO-B enzyme.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow rasagiline to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate to each well.

-

Signal Development: Add the fluorometric probe and HRP to each well. The H₂O₂, a byproduct of the MAO-B reaction, will react with the probe in the presence of HRP to produce a fluorescent product.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the rasagiline concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[10]

Figure 2: Experimental Workflow for In Vitro MAO-B Inhibition Assay.

In Vivo Microdialysis for Measurement of Striatal Dopamine

This protocol describes the measurement of extracellular dopamine and its metabolites in the striatum of freely moving rats following rasagiline administration.

Materials:

-

Male Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Microinfusion pump

-

Fraction collector

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula into the striatum at specific stereotaxic coordinates.

-

Allow the animal to recover for at least 48 hours.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.[13]

-

-

Microdialysis Perfusion and Sample Collection:

-

Drug Administration:

-

Administer rasagiline (or vehicle control) via a suitable route (e.g., subcutaneous injection).

-

Continue collecting dialysate samples to monitor the effect of the drug over time.

-

-

Sample Analysis by HPLC-ECD:

-

Data Analysis:

-

Quantify the concentrations of dopamine and its metabolites by comparing the peak areas to those of standard solutions.

-

Express the results as a percentage of the baseline levels.[13]

-

Figure 3: Experimental Workflow for In Vivo Microdialysis.

Conclusion

This compound's interaction with the dopamine metabolic pathway is central to its therapeutic efficacy in Parkinson's disease. As a selective and irreversible inhibitor of MAO-B, it effectively increases the availability of dopamine in the brain, leading to improvements in motor function. The quantitative data and experimental protocols presented in this guide provide a detailed understanding of its mechanism of action and its effects on dopaminergic neurotransmission. Further research into the neuroprotective properties of rasagiline may reveal additional benefits beyond its symptomatic effects.

References

- 1. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]

- 2. Rasagiline - Wikipedia [en.wikipedia.org]

- 3. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased survival of dopaminergic neurons by rasagiline, a monoamine oxidase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of rasagiline in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. Rasagiline enhances L-DOPA-induced contralateral turning in the unilateral 6-hydroxydopamine-lesioned guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. | BioWorld [bioworld.com]

- 12. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. besjournal.com [besjournal.com]

The Enduring Guardian: A Technical Guide to the Long-Term Neuroprotective Effects of Rasagiline Tartrate on Dopaminergic Neurons